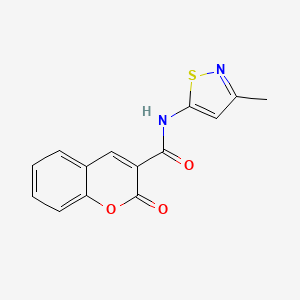
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related chromene derivatives involves several steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 2-oxo-2H-chromene-3-carbohydrazide, a related compound, is achieved by condensing ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate, followed by treatment with substituted phenyl isothiocyanates and cyclization in the presence of aqueous sodium hydroxide or polyphosphoric acid to yield compounds with 1,2,4-triazole or 1,3,4-thiadiazole rings respectively (Saeed & Ibrar, 2011).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized using various spectroscopic techniques such as IR, 1H, and 13C NMR spectroscopy. X-ray crystallography provides detailed insights into the crystal structures, showing the anti-rotamer conformation about the C-N bond and the relative positions of other functional groups (Reis et al., 2013).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, forming complexes with metals such as copper(II), cobalt(II), and nickel(II). These reactions are facilitated by the coordination of ligands to metal ions through nitrogen, sulfur, and oxygen atoms, leading to compounds with potential electrochemical applications (Myannik et al., 2018).
Physical Properties Analysis
The physical properties of chromene derivatives, including their crystalline structure, are significantly influenced by intermolecular hydrogen bonding interactions. These interactions, along with weak C-H⋯O interactions, play a crucial role in the stability and solubility of these compounds (Zhao & Zhou, 2009).
Scientific Research Applications
Alzheimer's Disease Research
- Cholinesterase Inhibitory Activity: A study by Saeedi et al. (2020) found that arylisoxazole‐chromenone carboxamides, which include N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide derivatives, showed significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important factors in Alzheimer's disease. The compounds demonstrated BACE1 inhibitory activity, neuroprotectivity, and metal chelating ability, which are crucial in the onset and progression of Alzheimer's disease.
Chemical Synthesis and Reactions
- Reactions with Cyanothioacetamide: Research by Kornev et al. (2019) explored the reaction of chromone-3-carboxamides with cyanothioacetamide, demonstrating various product yields, highlighting the compound's versatility in chemical synthesis.
Antimicrobial Activity
- Antimicrobial Synthesis: A study by Raval et al. (2012) synthesized a variety of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. These compounds, derived from N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide, exhibited significant antibacterial and antifungal activities.
Metal Ion Detection
- Detection of Cr3+ Ions: A study by Mani et al. (2018) found that derivatives of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide could detect Cr3+ ions with significant changes in fluorescence, indicating its potential as a sensitive probe for metal ion detection in biological systems.
Bioorganic Chemistry
- Evaluation Against Alzheimer's Disease: Another study by Saeedi et al. (2017) synthesized chromenones linked to the 1,2,3-triazole ring system, including N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide derivatives, and evaluated them for anti-acetylcholinesterase activity, demonstrating potential for Alzheimer's disease treatment.
Crystallography and Molecular Structure
- Crystal Structure Analysis: Research by Gomes et al. (2016) on a coumarin derivative closely related to N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide provided insights into its molecular structure through crystallography, enhancing understanding of its chemical behavior and interactions.
properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-8-6-12(20-16-8)15-13(17)10-7-9-4-2-3-5-11(9)19-14(10)18/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHVXJWKHUSPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

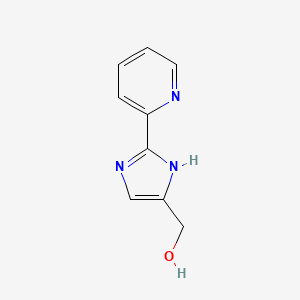
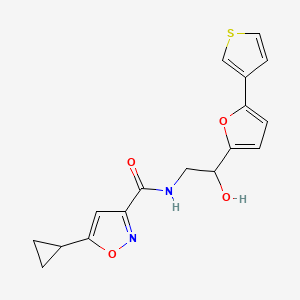
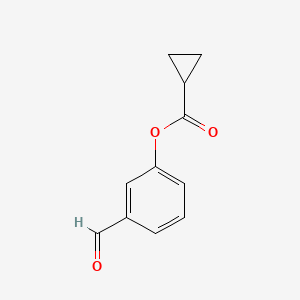
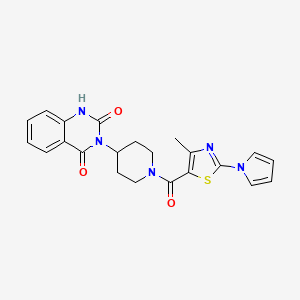

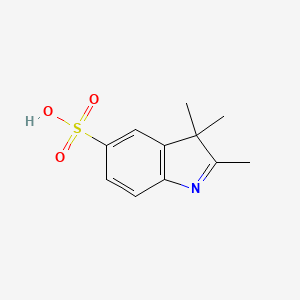
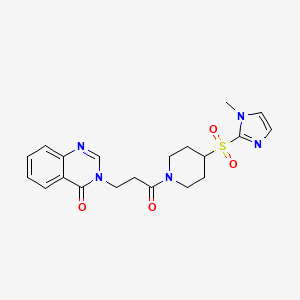




![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)
